o-Toluic acid, alpha-(p-methoxybenzoyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Toluic acid, alpha-(p-methoxybenzoyl)- typically involves the reaction of o-toluic acid with p-methoxybenzoyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{o-Toluic acid} + \text{p-Methoxybenzoyl chloride} \rightarrow \text{o-Toluic acid, alpha-(p-methoxybenzoyl)-} ]
Common catalysts used in this reaction include aluminum chloride (AlCl3) and other Lewis acids. The reaction is typically conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent side reactions.
Industrial Production Methods
Industrial production of o-Toluic acid, alpha-(p-methoxybenzoyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing costs.
Chemical Reactions Analysis
Types of Reactions
o-Toluic acid, alpha-(p-methoxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
o-Toluic acid, alpha-(p-methoxybenzoyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of o-Toluic acid, alpha-(p-methoxybenzoyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The methoxybenzoyl group plays a crucial role in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
o-Toluic acid: The parent compound, lacking the methoxybenzoyl group.
p-Toluic acid: An isomer with the carboxyl group in the para position.
m-Toluic acid: An isomer with the carboxyl group in the meta position.
Uniqueness
o-Toluic acid, alpha-(p-methoxybenzoyl)- is unique due to the presence of the methoxybenzoyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
33533-90-3 |
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Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C16H14O4/c1-20-13-8-6-11(7-9-13)15(17)10-12-4-2-3-5-14(12)16(18)19/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
DPXWHZUTDZONDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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